Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate
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Overview
Description
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate is a chemical compound with the molecular formula C10H13ClN2O2 It is a derivative of picolinic acid, featuring a tert-butyl group, an amino group, and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-bromo picolinic acid with pyridine and p-toluenesulfonyl chloride in tert-butanol at low temperatures (0°C) followed by room temperature stirring for 12 hours . The resulting product is then purified through extraction and concentration techniques.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding oxide.
Scientific Research Applications
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-bromo-6-chloropicolinate: Similar structure but with a bromine atom instead of an amino group.
tert-Butyl 3-amino-6-bromopicolinate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
159603-71-1; 1992904-49-0 |
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Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.68 |
IUPAC Name |
tert-butyl 3-amino-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)8-6(12)4-5-7(11)13-8/h4-5H,12H2,1-3H3 |
InChI Key |
QANFRDUSAIEFPS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)N |
solubility |
not available |
Origin of Product |
United States |
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